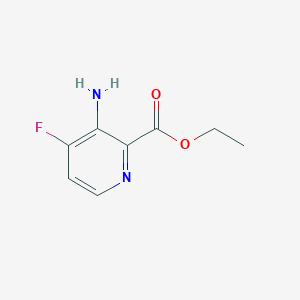

Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate

Description

Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate is a pyridine derivative characterized by an ethyl ester group at position 2, an amino (-NH₂) group at position 3, and a fluorine atom at position 4. The amino group provides hydrogen-bonding capability, while the fluorine atom enhances metabolic stability and modulates electronic properties.

Properties

IUPAC Name |

ethyl 3-amino-4-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-6(10)5(9)3-4-11-7/h3-4H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVOYCXYFQKNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: Starting with 4-fluoro-2-nitropyridine, the compound undergoes nitration to introduce the nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The compound may also participate in enzyme inhibition or activation pathways, depending on its structural compatibility with the active sites of enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Electronic Effects

The substituent positions and functional groups significantly influence the physicochemical and reactivity profiles of pyridine derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Pyridine Derivatives

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound contrasts with electron-withdrawing groups (e.g., Cl in , CN in ), altering the pyridine ring's electron density. Amino groups enhance nucleophilicity, while Cl or CN groups increase electrophilicity.

- Fluorine vs.

- Ring Modifications: The thieno-fused pyridine in introduces planarity and extended conjugation, which could enhance binding to biological targets compared to the simpler pyridine scaffold.

Physicochemical Properties

Table 2: Comparative Properties

Biological Activity

Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyridine ring with amino and fluoro substituents, which enhance its interaction with biological targets. The presence of these functional groups allows for hydrogen bonding and electrostatic interactions, influencing the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The amino group can act as a hydrogen bond donor while the fluoro group can stabilize interactions through dipole-dipole interactions. This dual functionality can lead to enzyme inhibition or activation, depending on the target.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study reported an IC50 value of 15 μM against human colon cancer cells (HCT-116) .

Table 1: Anticancer Activity of this compound

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. In a carrageenan-induced paw edema model, this compound demonstrated significant reduction in inflammation, comparable to standard anti-inflammatory drugs like diclofenac.

Table 2: Anti-inflammatory Effects

| Treatment | Inhibition (%) | Reference |

|---|---|---|

| Ethyl 3-amino... | 65 | |

| Diclofenac | 70 |

Case Studies

- Case Study on Cancer Cell Lines : A comprehensive study evaluated the effect of this compound on multiple cancer cell lines. The results indicated that the compound induced apoptosis in HCT-116 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

- Anti-inflammatory Investigation : Another study utilized animal models to assess the anti-inflammatory effects of this compound. It was found that treatment reduced cytokine levels (IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate?

- Methodology : Use a factorial design approach to evaluate critical parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, a factorial design (as demonstrated in ethyl cellulose microsphere preparation ) can systematically identify interactions between variables. Monitor intermediates via TLC and characterize products using H NMR (e.g., δ 12.10 ppm for NH protons ) and ESI-MS (e.g., m/z 328.2 for molecular ion confirmation ). Adjust stoichiometry of fluorinating agents (e.g., using trifluoromethylation reagents ) to minimize side reactions.

Q. What analytical techniques are essential for structural confirmation of this compound?

- Methodology : Combine NMR (400 MHz H and C) to resolve aromatic protons and confirm substitution patterns (e.g., δ 7.27–7.34 ppm for fluorophenyl groups ). Use high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., CHFNO). IR spectroscopy can identify functional groups (e.g., C=O stretch at ~1700 cm^{-1). X-ray crystallography via SHELX software provides absolute configuration, though crystal growth may require solvent screening.

Q. How should researchers handle discrepancies in purity data (e.g., LCMS vs. HPLC)?

- Methodology : Discrepancies often arise from column selectivity or detector sensitivity. For LCMS, use a C18 column with 0.1% formic acid in acetonitrile/water gradients to enhance ionization . For HPLC, employ a UV-Vis detector at λ = 254 nm and compare retention times with standards. Cross-validate using orthogonal methods like F NMR (e.g., δ -67.4 ppm for CF groups ). Recalibrate instruments and ensure sample stability in solution (e.g., avoid prolonged exposure to light or moisture ).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

- Methodology : Perform density functional theory (DFT) calculations to compare activation energies for fluorination at C-4 vs. C-5 positions. Use molecular electrostatic potential (MEP) maps to identify electron-deficient sites prone to electrophilic substitution. Validate with kinetic studies under varying temperatures and substituents (e.g., trifluoromethyl groups enhance electron withdrawal ). Isotopic labeling (F) can track reaction pathways .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodology : Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., kinases or proteases). Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors. Compare with analogs such as ethyl 2-(chloromethyl)pyrimidine-4-carboxylate, which shows enzyme inhibition potential . Validate predictions with in vitro assays (e.g., IC measurements) and correlate with structural modifications (e.g., methoxy vs. fluoro substituents ).

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyridine derivatives?

- Methodology : For overlapping H NMR signals, apply 2D techniques (COSY, HSQC) to assign coupling patterns. Use F-H HOESY to probe spatial proximity of fluorine atoms . For ambiguous mass fragments, perform tandem MS/MS with collision-induced dissociation (CID). Cross-reference with crystallographic data (e.g., bond angles from ORTEP-3 ) to confirm substituent orientation.

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature?

- Methodology : Use accelerated stability protocols (ICH Q1A guidelines):

- pH : Prepare buffers (pH 1–10) and incubate samples at 37°C for 14 days. Monitor degradation via HPLC .

- Temperature : Store samples at -20°C, 4°C, 25°C, and 40°C. Analyze using DSC for phase transitions (e.g., melting point ~287.5°C ).

- Light : Expose to UV (365 nm) and visible light; quantify photodegradants via LC-MS .

Q. What statistical methods are suitable for analyzing reaction parameter interactions in synthesis optimization?

- Methodology : Apply response surface methodology (RSM) with a central composite design to model nonlinear relationships. Use ANOVA to identify significant factors (e.g., P < 0.05). For example, in microsphere formulation, NaCl concentration and polymer ratio were critical for drug loading . Pareto charts can prioritize variables for yield improvement.

Safety & Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodology : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of fine powders; employ HEPA filters. Store at 2–8°C in amber glass vials to prevent hydrolysis . For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Emergency protocols include eye irrigation (15 min) and medical consultation for persistent symptoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.